
Phytosterols
Overview
Description
Phytosterols are naturally occurring compounds found in plants that are structurally similar to cholesterol. They are classified into plant sterols and stanols. This compound are known for their ability to lower cholesterol levels in humans by competing with cholesterol for absorption in the digestive tract . They are commonly found in vegetable oils, nuts, seeds, and legumes .
Preparation Methods
Phytosterols can be extracted from plant sources using various methods. Conventional techniques include soxhlet extraction, cold press, maceration, and screw pressing . Supercritical fluid extraction is an emerging technique due to its efficiency . Industrial production often involves the enzymatic preparation of phytosterol esters with fatty acids from high-oleic sunflower seed oil . This method uses lipases, such as Candida rugosa lipase, to catalyze the esterification process under optimal conditions .
Chemical Reactions Analysis
Phytosterols undergo various chemical reactions, including oxidation, reduction, and esterification. Oxidation reactions can lead to the formation of phytosterol oxidation products, which have been studied for their biological properties . Esterification of the hydroxyl group at carbon 3 with fatty acids or carbohydrates results in plant sterol esters . Common reagents used in these reactions include potassium hydroxide and heptane . Major products formed from these reactions include β-sitosterol, stigmasterol, and campesterol .
Scientific Research Applications
Phytosterols have numerous scientific research applications. They are widely studied for their cholesterol-lowering effects, anticancer properties, anti-inflammatory effects, and immunomodulatory activities . In chemistry, they are used as functional compounds in food products to enhance nutritional value . In biology and medicine, this compound are investigated for their potential to prevent cardiovascular diseases and certain types of cancer . They are also used in the pharmaceutical and cosmetics industries for their bioactive properties .
Mechanism of Action
Phytosterols exert their effects by interfering with the intestinal absorption of dietary cholesterol. They displace cholesterol from micelles, facilitating its excretion in the feces . This compound also activate antioxidant enzymes such as superoxide dismutase and catalase, while inhibiting lipid peroxidation through the activation of Nrf2 and Nrf2/heme oxygenase-1 signaling pathways . Additionally, they inhibit the generation of pro-inflammatory cytokines by regulating cellular signaling pathways such as JAK3/STAT3 and NF-κB .
Comparison with Similar Compounds
Phytosterols are similar to cholesterol in their chemical structure, with a steroid nucleus and a side chain . they differ in the presence of an additional ethyl or methyl group at the carbon 24 position . Similar compounds include brassicasterol, campesterol, stigmasterol, and β-sitosterol . Unlike cholesterol, this compound are poorly absorbed in the human body and are actively excreted back into the intestinal lumen . This unique property makes them effective in lowering cholesterol levels without significantly affecting overall cholesterol metabolism .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26?,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJWDPNRJALLNS-ICLVQLPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949109-75-5, 68441-03-2 | |
| Record name | Phytosterols | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phytosterols CAS 949109-75-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEG-10 Rapeseed Sterol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B3431972.png)

![[2-(Cyclopentyloxy)phenyl]methanamine](/img/structure/B3431980.png)

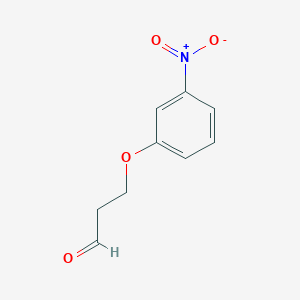
![Chloro[(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole](p-cymene)ruthenium(II) Chloride](/img/structure/B3431999.png)
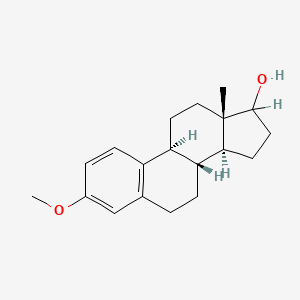
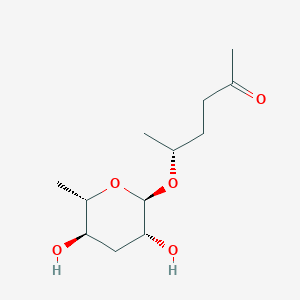
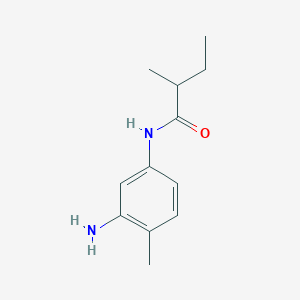
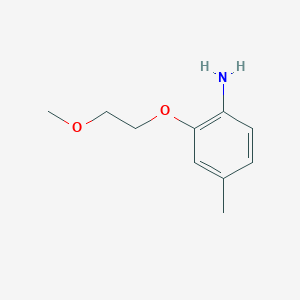
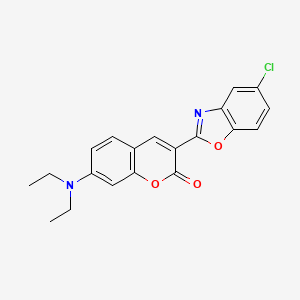
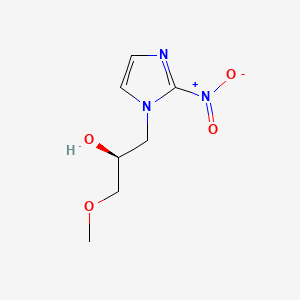
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl-](/img/structure/B3432067.png)

